Boc-Nva-OH

Catalog No.
S755301
CAS No.
53308-95-5
M.F
C10H19NO4
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Nva-OH

CAS Number

53308-95-5

Product Name

Boc-Nva-OH

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C10H19NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

INWOAUUPYIXDHN-ZETCQYMHSA-N

SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCC(C(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Peptide Building Block:

  • Boc-Nva-OH functions as a protected amino acid building block. The "Boc" group (tert-butyloxycarbonyl) safeguards the amino group (N-terminus) of the molecule during peptide chain assembly. This protection ensures the formation of the desired peptide sequence [].
  • Nva (Norvaline) refers to the amino acid L-norvaline. The presence of L-norvaline introduces a four-carbon aliphatic side chain into the peptide structure. Researchers can strategically incorporate Boc-Nva-OH to introduce specific functionalities or alter the peptide's conformation [].

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-Nva-OH is particularly valuable in Solid-Phase Peptide Synthesis (SPPS), a widely used technique for creating peptides in a laboratory setting.
  • During SPPS, the C-terminus of the growing peptide chain remains attached to a solid support while amino acid building blocks, like Boc-Nva-OH, are incorporated one by one in a specific order. The "Boc" protecting group allows for the controlled addition of each amino acid while preventing unwanted side reactions [].

Research on Peptide Properties:

  • Scientists utilize Boc-Nva-OH to synthesize peptides with specific functionalities for research purposes. The incorporation of Nva can influence the peptide's properties, such as binding affinity to target molecules, stability, and overall conformation. By studying these modified peptides, researchers gain insights into protein-protein interactions and develop potential drug candidates [].

Boc-Nva-OH, also known as N-alpha-t-Butyloxycarbonyl-L-norvaline, is a synthetically derived amino acid building block commonly used in peptide synthesis []. It consists of an L-norvaline (Nva) amino acid with a protecting group, Boc (tert-Butyloxycarbonyl), attached to its N-terminus []. This protecting group helps control the reactivity of the amino group during peptide chain assembly [].

The significance of Boc-Nva-OH lies in its ability to incorporate the uncommon amino acid L-norvaline into peptides. L-norvaline possesses a branched side chain, which can introduce unique structural features and potentially alter the biological properties of the resulting peptide [].


Molecular Structure Analysis

Boc-Nva-OH has the following molecular structure:

Key features of the structure include:

  • A central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) at the other.
  • An L-norvaline side chain attached to the alpha carbon (the carbon next to the amino group). This side chain consists of a four-carbon chain with a methyl group (CH3) on the second carbon.
  • A Boc protecting group (C(CH3)3OCO-) attached to the N-terminus of the amino group. This bulky group prevents the amino group from participating in unwanted reactions during peptide synthesis [].

Chemical Reactions Analysis

Synthesis

Deprotection

A crucial reaction in peptide synthesis is the removal of the Boc protecting group to reveal a free amino group for peptide bond formation. This deprotection is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) [].

Peptide bond formation

The deprotected Boc-Nva-OH can react with another amino acid or peptide fragment to form a peptide bond. This reaction requires an activating agent, such as dicyclohexylcarbodiimide (DCC), to facilitate the bond formation between the carboxylic acid group of Boc-Nva-OH and the free amino group of the other component [].

Boc-Nva-OH + H-X-AA – (deprotection) → H-Nva-X-AA

(H-X-AA represents another amino acid or peptide fragment)

Boc-Nva-OH + H-X-AA + DCC → H-Nva-X-AA + Dicyclohexylurea


Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, and solubility of Boc-Nva-OH might not be readily available due to its use as a building block rather than an end product. However, based on its structure, it is expected to be a white crystalline solid soluble in organic solvents like dichloromethane and dimethylformamide but poorly soluble in water [].

  • Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, resulting in the formation of the free amine.
  • Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base.
  • Deprotection Reactions: The Boc group can be selectively removed to yield the free amino acid, allowing further functionalization or incorporation into larger peptide structures.

Boc-Nva-OH is primarily utilized in scientific research and has significant biological implications:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides, which are crucial for studying protein structure and function.
  • Therapeutic Development: The compound is used in developing peptide-based inhibitors and probes that investigate enzyme activity and protein interactions, which are essential in drug discovery .
  • Research

The synthesis of Boc-Nva-OH typically involves protecting the amino group of norvaline. The standard method includes:

  • Protection of Norvaline: Norvaline is reacted with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction yields Boc-Nva-OH while protecting the amino group from unwanted reactions during subsequent steps .
  • Purification: After synthesis, Boc-Nva-OH can be purified through recrystallization or chromatography to achieve high purity suitable for research applications.

Boc-Nva-OH finds extensive use across various fields:

  • Chemical Research: It is a key reagent in peptide synthesis, facilitating studies on protein interactions and structure-function relationships.
  • Pharmaceutical Industry: The compound is instrumental in developing therapeutic peptides and peptidomimetics, which are vital for treating various diseases .
  • Industrial

Studies involving Boc-Nva-OH often focus on its interactions within peptide chains or with biological targets. For example:

  • Enzyme Inhibition: Researchers have utilized Boc-Nva-OH derivatives to create inhibitors that target specific enzymes, aiding in understanding metabolic pathways and potential therapeutic interventions .
  • Protein Folding Studies: By incorporating Boc-Nva-OH into peptide sequences, scientists can investigate how different residues affect protein folding and stability under various conditions .

Boc-Nva-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameDescriptionUnique Features
Boc-D-AlanineA derivative of alanine used in peptide synthesis.Simpler structure compared to norvaline.
Boc-D-PhenylalanineA derivative of phenylalanine utilized in synthesizing complex peptides.Contains an aromatic ring, affecting hydrophobicity.
Boc-D-ValineA derivative of valine commonly used in peptide synthesis.Valine's branched structure influences peptide conformation.
Boc-D-Azido-NvaA derivative featuring an azido group for "click chemistry."Enables bioorthogonal reactions not available with Boc-Nva-OH.

Uniqueness: The incorporation of norvaline into peptides synthesized from Boc-Nva-OH imparts distinct properties compared to those containing other amino acids. Norvaline's unique side chain affects the structural and functional characteristics of resulting peptides, making it valuable for specific biochemical applications .

XLogP3

1.8

Sequence

X

Wikipedia

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Dates

Modify: 2023-08-15

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